molecular formula C15H23NO B5103026 (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine

(2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine

Cat. No. B5103026
M. Wt: 233.35 g/mol
InChI Key: YHIFVIYJGMJLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine, also known as FM-TMM, is a compound that has gained attention in scientific research due to its potential therapeutic applications. FM-TMM is a derivative of tocopherol, which is a vitamin E compound. The molecule has a unique structure that allows it to act as an antioxidant and have anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine is not fully understood, but it is believed to act as an antioxidant and have anti-inflammatory properties. (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Additionally, (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine has been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects
(2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can lead to a reduction in tissue damage. Additionally, (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine has been shown to improve cognitive function and memory in animal models. (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine in lab experiments is that it has been shown to be relatively non-toxic. Additionally, (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine has been shown to have a high bioavailability, which makes it an attractive candidate for drug development. One limitation of using (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the research of (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine. One potential direction is to further study its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another potential direction is to study its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine and its potential use in the treatment of cancer. Overall, the research on (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine has shown promising results, and further studies are needed to fully understand its potential therapeutic applications.
Conclusion
In conclusion, (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine is a compound that has gained attention in scientific research due to its potential therapeutic applications. Its unique structure allows it to act as an antioxidant and have anti-inflammatory properties. The synthesis of (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine is a multi-step process that requires careful attention to detail and purification techniques. (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine has been shown to have several biochemical and physiological effects, including reducing inflammation and oxidative stress, improving cognitive function, and inhibiting the growth of cancer cells. Although there are limitations to using (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine in lab experiments, its potential therapeutic applications make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine involves several steps. The starting material is tocopherol, which is reacted with furfurylamine to form a Schiff base. The Schiff base is then reduced with sodium borohydride to produce the amine product, (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine. The synthesis of (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine is a multi-step process that requires careful attention to detail and purification techniques to obtain a high yield of pure product.

Scientific Research Applications

(2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis. (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, (2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine has been shown to have anti-cancer properties, which makes it a potential candidate for the treatment of various types of cancer.

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-11-7-12(2)15(13(3)8-11)10-16-9-14-5-4-6-17-14/h4-7,12-13,15-16H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIFVIYJGMJLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(C1CNCC2=CC=CO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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